molecular formula C18H22N8O2 B2922631 1,3-Dimethyl-6-[5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione CAS No. 2415472-92-1

1,3-Dimethyl-6-[5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione

Cat. No. B2922631
CAS RN: 2415472-92-1
M. Wt: 382.428
InChI Key: OPVSXURDQVXOEX-UHFFFAOYSA-N
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Description

The compound “1,3-Dimethyl-6-[5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione” is a heterocyclic compound. It contains a pyrazolo[3,4-d]pyrimidine core, which is a fused nitrogen-containing heterocyclic ring system . This core is considered a privileged structure in biologically active compounds and is a bioisostere of natural purine .


Synthesis Analysis

The synthesis of compounds with a pyrazolo[3,4-d]pyrimidine core has been reported to be done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The synthesis involves the linkage of the pyrazolo[3,4-d]pyrimidine core with 1,4-disubstituted-1,2,3-triazoles via a methylene-oxy group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple fused rings. The location of hydrogen atoms in similar compounds has been determined from electron density-difference maps .


Chemical Reactions Analysis

The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites. The compound has been used in the synthesis of new heterocyclic derivatives .

Mechanism of Action

While the exact mechanism of action for this specific compound is not mentioned in the retrieved papers, compounds with a pyrazolo[3,4-d]pyrimidine core have been reported to have various pharmacological potentials, including antiviral, antimicrobial, and antitumor activities . Some compounds have shown activity against renal cancer cell lines .

Future Directions

The future directions for research on this compound could include further exploration of its potential pharmacological activities, as well as the development of novel synthetic routes and derivatives .

properties

IUPAC Name

1,3-dimethyl-6-[5-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N8O2/c1-22-14(4-15(27)23(2)18(22)28)25-6-11-8-26(9-12(11)7-25)17-13-5-21-24(3)16(13)19-10-20-17/h4-5,10-12H,6-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPVSXURDQVXOEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)N2CC3CN(CC3C2)C4=NC=NC5=C4C=NN5C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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